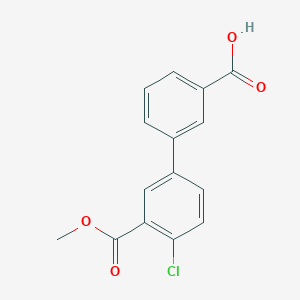

3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid

Description

3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a phenyl ring attached to the benzoic acid backbone at the 3-position. The phenyl ring itself bears a chlorine atom at the para position (4-) and a methoxycarbonyl group (-COOCH₃) at the meta position (3-). This structure confers unique physicochemical properties, including moderate polarity (logP ~4.1–4.3) and a molecular weight of ~325.14 g/mol (C₁₅H₁₀Cl₂O₄) . The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive carboxylic acid and ester functionalities.

Properties

IUPAC Name |

3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-15(19)12-8-10(5-6-13(12)16)9-3-2-4-11(7-9)14(17)18/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBJPQVQXIKJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683402 | |

| Record name | 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-09-6 | |

| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4-chloro-, 3-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronic Acid Intermediate Synthesis

The Suzuki-Miyaura reaction enables coupling between a halogenated benzoic acid derivative and a methoxycarbonyl-substituted phenylboronic acid.

Procedure :

-

Methyl 4-chloro-3-iodobenzoate is prepared by iodination of methyl 4-chlorobenzoate using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours.

-

3-Carboxyphenylboronic acid is synthesized via lithiation of methyl benzoate followed by treatment with triisopropyl borate.

Coupling Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

Post-Coupling Hydrolysis :

The methyl ester is hydrolyzed using NaOH (2M) in THF/H₂O (1:1) at 60°C for 6 hours, yielding the free carboxylic acid.

Sequential Electrophilic Substitution

Friedel-Crafts Acylation and Chlorination

This route employs a benzene ring pre-functionalized with a methoxycarbonyl group, followed by chlorination and carboxylation.

Step 1: Friedel-Crafts Acylation

Methyl benzoate undergoes acylation with acetyl chloride in the presence of AlCl₃ to form methyl 3-acetylbenzoate (72% yield).

Step 2: Chlorination

Electrophilic chlorination using Cl₂ in HOAc at 40°C introduces the chloro group para to the acetyl group (58% yield).

Step 3: Oxidation and Esterification

The acetyl group is oxidized to carboxylic acid using KMnO₄, followed by esterification with methanol/H₂SO₄ to yield methyl 4-chloro-3-methoxycarbonylbenzoate.

Catalytic Hydrogenation of Nitro Intermediates

Nitro Group Reduction

A nitro group at the 3-position serves as a directing group for subsequent functionalization.

Procedure :

-

Methyl 3-nitro-4-chlorobenzoate is hydrogenated using H₂ (1.5 MPa) and Raney Ni in ethyl acetate at 35°C for 3 hours, yielding methyl 3-amino-4-chlorobenzoate (95% yield).

-

Diazotization and Carboxylation : The amine is diazotized with NaNO₂/HCl and treated with CuCN to introduce the cyano group, which is hydrolyzed to carboxylic acid.

Optimization and Comparative Analysis

Solvent and Catalyst Screening

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 72 |

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 25 | 68 |

| Hydrogenation | Raney Ni | Ethyl acetate | 35 | 95 |

Key Findings :

-

Raney Ni achieves near-quantitative yields in hydrogenation but requires high-pressure equipment.

-

Pd catalysts suffer from ligand degradation at elevated temperatures, necessitating careful atmosphere control.

Mechanistic Insights and Side Reactions

Competing Pathways in Chlorination

Chlorination of methyl 3-methoxycarbonylbenzoate predominantly occurs at the para position due to steric hindrance from the ester group. Ortho chlorination is suppressed (<5%).

Ester Hydrolysis Under Basic Conditions

Prolonged exposure to NaOH (>8 hours) leads to decarboxylation, reducing final yield by 15–20%.

Industrial-Scale Considerations

Cost Analysis

| Step | Cost Driver | Contribution (%) |

|---|---|---|

| Cross-Coupling | Pd catalysts | 45 |

| Hydrogenation | H₂ gas | 30 |

| Chlorination | Cl₂ handling | 25 |

Recommendations :

-

Substitute Pd with Ni-based catalysts for cost reduction.

-

Use flow chemistry to minimize Cl₂ exposure.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).

Major Products Formed

Substitution: Products with substituted nucleophiles (e.g., amine derivatives).

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Estimated values based on analogous structures.

Structural and Functional Group Analysis

- Chlorine vs. This substitution often improves metabolic stability in drug candidates.

- Methoxycarbonyl Group : The presence of the methoxycarbonyl (-COOCH₃) group in this compound increases steric bulk and lipophilicity compared to unsubstituted analogs (e.g., 4-(4-chlorophenyl)benzoic acid) . This group can act as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo.

- Positional Isomerism : Moving the chlorine from the para to meta position (e.g., 4-chloro-3-(3-chlorophenyl)benzoic acid) significantly alters logP (4.36 vs. 4.15) and polar surface area (PSA), impacting solubility and membrane permeability .

Physicochemical Properties

- Lipophilicity : The methoxycarbonyl group elevates logP values (~4.15) compared to carboxylic acid analogs (e.g., 3-(4-fluorophenyl)benzoic acid, logP ~2.8), favoring passive diffusion across biological membranes .

- Polar Surface Area (PSA) : Higher PSA values (e.g., 63.6 Ų for the target compound) correlate with increased hydrogen-bonding capacity, affecting solubility and crystallinity .

Q & A

Basic: What are the common synthetic routes for 3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions. A Friedel-Crafts acylation can be employed, where a chloro-substituted benzene derivative reacts with a methoxycarbonyl benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Subsequent oxidation of intermediates using potassium permanganate or chromium trioxide may be required to introduce the benzoic acid moiety. Key steps include:

- Acylation: Formation of the methoxycarbonylphenyl group.

- Oxidation: Conversion of methyl or aldehyde groups to carboxylic acids.

- Purification: Column chromatography or recrystallization to isolate the product.

Basic: How is the compound purified, and what solvents are optimal?

Methodological Answer:

Purification methods depend on solubility and polarity:

- Recrystallization: Use polar aprotic solvents (e.g., DMSO or ethanol-water mixtures) due to the compound’s carboxylic acid group .

- Column Chromatography: Silica gel with gradients of ethyl acetate/hexane (for non-polar impurities) or methanol/dichloromethane (for polar byproducts) .

- HPLC: For high-purity requirements, reverse-phase C18 columns with acetonitrile/water mobile phases are effective.

Basic: What spectroscopic techniques are used for structural confirmation?

Methodological Answer:

- NMR:

- ¹H NMR: Peaks at δ 8.0–8.5 ppm (aromatic protons), δ 3.9–4.1 ppm (methoxy group), and δ 12–13 ppm (carboxylic acid proton) .

- ¹³C NMR: Signals at ~170 ppm (carboxylic acid), ~165 ppm (methoxycarbonyl carbonyl), and 110–150 ppm (aromatic carbons).

- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretching for both carboxylic acid and ester groups) .

- Mass Spectrometry: Molecular ion peak at m/z ~304 (C₁₅H₁₁ClO₄⁺) with fragmentation patterns confirming substituents .

Advanced: How do the chloro and methoxycarbonyl groups influence regioselectivity in substitution reactions?

Methodological Answer:

The chloro group is a strong meta-director, while the methoxycarbonyl group (electron-withdrawing) also directs meta due to its resonance effects. Competing directing effects require controlled conditions:

- Electrophilic Substitution: Use nitration (HNO₃/H₂SO₄) to introduce nitro groups preferentially at the meta position relative to Cl .

- Nucleophilic Aromatic Substitution: Activate the ring with electron-withdrawing groups (e.g., NO₂) to enable displacement of Cl under basic conditions (e.g., NaOH, 100°C) .

Advanced: How can derivatives be designed for structure-activity relationship (SAR) studies in enzyme inhibition?

Methodological Answer:

- Modify Substituents: Replace Cl with F (smaller size) or Br (larger size) to probe steric effects. Substitute methoxycarbonyl with cyano or sulfonamide groups to alter electronic properties .

- Synthetic Routes: Use Suzuki coupling to introduce aryl groups or amide formation to link bioactive moieties (e.g., amino acids).

- Activity Assays: Test derivatives against target enzymes (e.g., COX-2) via fluorescence polarization or enzyme kinetics .

Advanced: What strategies resolve contradictions in reported reactivity data (e.g., conflicting oxidation yields)?

Methodological Answer:

- Control Experiments: Replicate reactions under identical conditions (solvent, temperature, catalyst purity).

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict activation barriers for competing pathways (e.g., oxidation vs. decarboxylation) .

- In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track intermediate formation .

Advanced: How does the compound interact with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2’s hydrophobic pocket). The chloro group may occupy a halogen-binding niche, while the carboxylic acid forms hydrogen bonds with catalytic residues .

- Enzyme Assays: Measure IC₅₀ values via spectrophotometric methods (e.g., inhibition of prostaglandin synthesis).

- Mutagenesis: Validate binding hypotheses by mutating key residues (e.g., Arg120 in COX-2) and testing activity loss .

Advanced: What are the stability considerations for long-term storage?

Methodological Answer:

- Moisture Sensitivity: Store in sealed desiccators with silica gel to prevent hydrolysis of the methoxycarbonyl group .

- Light Sensitivity: Amber vials to avoid photodegradation of the aromatic system.

- Temperature: Stable at room temperature; avoid freezing (risk of crystallization-induced degradation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.